REACTION_CXSMILES
|
C[C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CC.CN(C=O)C.[H-].[Na+]>CO>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CO)C
|
Name
|
|
Quantity
|
159.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy the excess NaH
|
Type
|
ADDITION
|
Details
|
This was then poured into 1500 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with hexanes (2000 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The white flaky solid was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (122 g)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CC.CN(C=O)C.[H-].[Na+]>CO>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CO)C
|
Name
|
|
Quantity
|
159.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy the excess NaH
|
Type
|
ADDITION
|
Details
|
This was then poured into 1500 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with hexanes (2000 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
the oily residue was refluxed in 10% HCl/methanol (conc. HCl, 250 ml and methanol, 675 ml) for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The white flaky solid was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (122 g)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |